
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and a thiohydantoin moiety, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride typically involves multiple steps. One common method starts with the reaction of p-hydroxybenzaldehyde with dimethylamine and propylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the thiohydantoin ring. The final product is obtained by treating the thiohydantoin with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiohydantoin ring can be reduced to form corresponding thioethers.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic acid
- 3-(4-Hydroxyphenyl)propanal
- 2-(3-Hydroxyphenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-(3-(Dimethylamino)propyl)-5-(p-hydroxyphenyl)-2-thiohydantoin hydrochloride stands out due to its unique combination of functional groups. The presence of the dimethylamino group and the thiohydantoin ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
特性
CAS番号 |
86503-30-2 |
|---|---|
分子式 |
C15H22ClN3O2S |
分子量 |
343.9 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-17(2)8-3-9-18-14(20)13(16-15(18)21)10-11-4-6-12(19)7-5-11;/h4-7,13,19H,3,8-10H2,1-2H3,(H,16,21);1H |
InChIキー |
ZBEFVYFZCJSMNT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


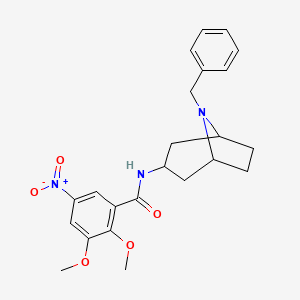
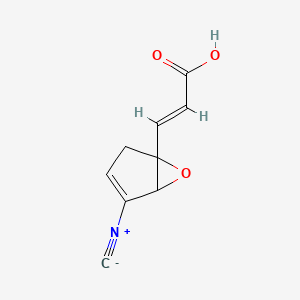
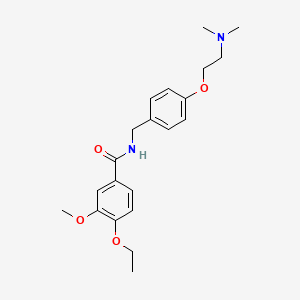
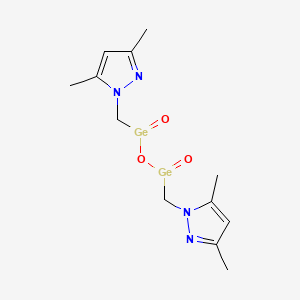
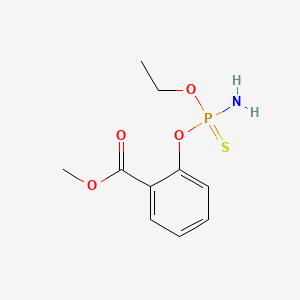

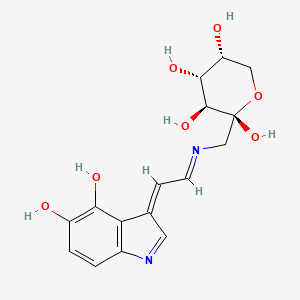
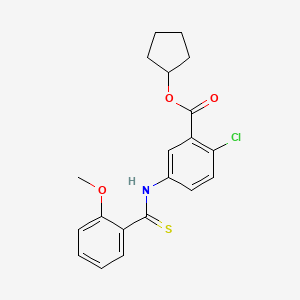


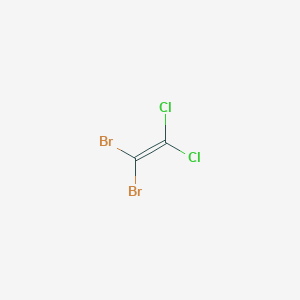

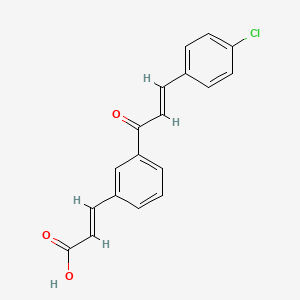
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
